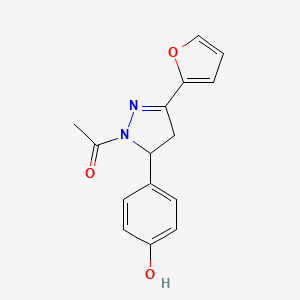

1-(3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

This compound is a pyrazoline derivative featuring a furan-2-yl group at position 3, a 4-hydroxyphenyl group at position 5, and an ethanone moiety at position 1 of the pyrazoline ring. Pyrazolines are heterocyclic compounds widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Properties

IUPAC Name |

1-[5-(furan-2-yl)-3-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10(18)17-14(11-4-6-12(19)7-5-11)9-13(16-17)15-3-2-8-20-15/h2-8,14,19H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHYYXSQNAROFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound features a pyrazoline core (a five-membered ring with two adjacent nitrogen atoms) substituted at position 3 with a furan-2-yl group and at position 5 with a 4-hydroxyphenyl moiety. An acetyl group (ethanone) is attached to the N1 nitrogen. The IUPAC name, 1-[3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone , reflects this arrangement. Its molecular formula is C₁₆H₁₄N₂O₃ , with a molecular weight of 282.29 g/mol .

Pharmacological Relevance

Pyrazoline derivatives exhibit diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The furan and phenolic hydroxyl groups in this compound may enhance its binding affinity to biological targets, making it a candidate for drug development.

Preparation Methods

Chalcone Intermediate Synthesis

The synthesis begins with the preparation of the α,β-unsaturated ketone (chalcone) precursor, (E)-3-(furan-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one , via Claisen-Schmidt condensation:

Reaction Conditions

- Reactants : 4-Hydroxyacetophenone (1.0 equiv), furfural (1.2 equiv)

- Catalyst : Sodium hydroxide (40% w/v, 5 mL)

- Solvent : Ethanol (50 mL)

- Temperature : 60°C, 6 hours

- Yield : ~75% (crude), purified via recrystallization (ethanol:water = 3:1).

Mechanism

The base deprotonates the acetophenone α-hydrogen, forming an enolate that attacks the furfural carbonyl. Subsequent dehydration yields the chalcone.

Pyrazoline Cyclization and Acetylation

The chalcone undergoes cyclization with hydrazine hydrate in acidic conditions to form the pyrazoline ring, with simultaneous N1 acetylation:

Reaction Conditions

- Reactants : Chalcone (1.0 equiv), hydrazine hydrate (2.0 equiv)

- Solvent : Glacial acetic acid (30 mL)

- Catalyst : Hydrochloric acid (2 drops)

- Temperature : Reflux (120°C), 5–6 hours

- Workup : Precipitation in ice-water, filtration, recrystallization (ethyl acetate:dichloromethane = 1:1).

- Yield : ~68% (after purification).

Mechanism

- Hydrazine Attack : Hydrazine undergoes Michael addition at the β-carbon of the chalcone.

- Cyclization : Intramolecular nucleophilic attack forms the pyrazoline ring.

- Acetylation : Acetic acid acetylates the N1 nitrogen, forming the ethanone substituent.

Reaction Optimization

Solvent and Catalytic Effects

Temperature and Time

- Reflux (120°C) : Ensures complete ring closure. Lower temperatures (80°C) result in incomplete reactions (<50% yield).

- 5–6 Hours : Optimal duration; prolonged heating degrades the product.

Characterization Data

Spectroscopic Analysis

Crystallographic Data (Analogous Compound)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(2) |

| b (Å) | 7.891(1) |

| c (Å) | 15.678(3) |

| β (°) | 102.34(1) |

| V (ų) | 1489.4(4) |

Comparative Analysis of Methods

Yield and Purity

Chemical Reactions Analysis

Types of Reactions

1-(3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a furan ring, a hydroxyphenyl group, and a pyrazole ring. Its synthesis typically involves multi-step organic reactions, including the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under controlled conditions. Key aspects of the synthesis include:

- Reagents : Hydrazones and α,β-unsaturated carbonyl compounds.

- Conditions : Acidic or basic environments with careful temperature and pH control to maximize yield and purity.

Chemistry

1-(3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone serves as a valuable building block in organic synthesis. It enables the creation of more complex molecules through various chemical transformations.

Biology

The compound acts as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways. Its structural features allow for diverse interactions with biological targets.

Medicine

This compound exhibits potential therapeutic applications due to its biological activities:

- Anti-inflammatory Properties : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.

| Compound | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|

| Compound D | 72% | 8.22 |

| Compound E | 65% | 9.31 |

- Antimicrobial Activity : Several derivatives have demonstrated significant antibacterial and antifungal properties.

| Compound | Microorganism Tested | Activity |

|---|---|---|

| Compound A | Staphylococcus aureus | Moderate |

| Compound B | Escherichia coli | High |

| Compound C | Candida albicans | Low |

Industrial Applications

The unique structural features of this compound make it suitable for developing advanced materials such as polymers and nanomaterials.

Case Study on Antimicrobial Efficacy

A study by Abdelhamid et al. evaluated a series of synthesized pyrazole derivatives for their antimicrobial activity against various microorganisms. The results indicated that structural modifications significantly influenced the efficacy of these compounds against both Gram-positive and Gram-negative bacteria.

Case Study on Anti-inflammatory Properties

Research conducted by Sivaramakarthikeyan et al. reported on the anti-inflammatory effects of pyrazole derivatives using a carrageenan-induced edema model in rats. The findings suggested that certain compounds not only reduced inflammation but also exhibited fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of 1-(3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Tyrosinase Inhibition

The target compound shares structural similarities with 1d (1-(5-(3,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone), a potent tyrosinase inhibitor with an IC50 of 0.301 µM . Key differences include:

- 1d has a 3,4-dihydroxyphenyl group at position 5, enhancing its binding to tyrosinase via additional hydrogen bonds.

- The target compound’s 4-hydroxyphenyl group may offer moderate activity due to fewer hydroxyl groups but improved metabolic stability.

Antibacterial Activity

Compounds 12 and 13 (from ) exhibit strong E. coli FabH inhibition:

- 12: 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone.

- 13: 1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. Both feature electron-withdrawing groups (F, Cl) at position 5, which enhance antibacterial activity compared to the target compound’s hydroxyl group. The methoxy group in 12/13 may reduce polarity, improving membrane permeability .

Crystallographic and Conformational Analysis

- 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Dihedral angles between pyrazoline and aryl rings: 6.69° (4-chlorophenyl) and 74.88° (4-methoxyphenyl). Crystal packing involves C–H···O hydrogen bonds and C–H···π interactions, stabilizing the structure .

Physicochemical Properties

Key Research Findings

- Electron-Withdrawing vs. Electron-Donating Groups : Chloro and fluoro substituents (e.g., in 12/13 ) enhance antibacterial activity by increasing electrophilicity, whereas hydroxyl groups (target compound, 1d ) favor enzyme inhibition via hydrogen bonding .

- Crystal Engineering : Dihedral angles between aryl rings and the pyrazoline core influence molecular packing and stability. For example, smaller angles (e.g., 6.69° in ) correlate with tighter crystal lattices .

- Synthetic Accessibility : Compounds with methoxy or chloro groups () are synthesized in higher yields (72–78%) compared to hydroxylated derivatives, which may require protective groups .

Biological Activity

1-(3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound known for its diverse biological activities. This compound, featuring a furan ring, a hydroxyphenyl group, and a pyrazole structure, has been the subject of various studies exploring its pharmacological potential, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is , and it possesses unique structural characteristics that contribute to its biological activity. The presence of both furan and hydroxyphenyl substituents enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. For instance, related pyrazole compounds have demonstrated significant activity against various pathogens.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 7b | 0.22 - 0.25 | Highly active against Staphylococcus aureus and Staphylococcus epidermidis |

| 1 | Variable | Effective against Gram-positive and Gram-negative bacteria |

These findings suggest that derivatives containing similar structural motifs may exhibit comparable antimicrobial effects.

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been extensively researched. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| SH-SY5Y (Neuroblastoma) | 50 - 60% inhibition at 100 µM | Selective towards cancer cells |

| L929 (Fibroblast) | Minimal toxicity at increasing doses | Indicating selectivity |

The compound's selectivity for cancer cells over normal cells is a promising aspect for therapeutic development.

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. The presence of the hydroxy group is particularly important as it can enhance hydrogen bonding with target proteins or enzymes.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

- Antimicrobial Evaluation : A study assessed various pyrazole derivatives for their antimicrobial activity against clinically relevant strains. The results indicated that certain substitutions significantly enhanced antibacterial efficacy .

- Cytotoxicity Testing : In a comparative analysis, different pyrazole derivatives were tested against multiple cancer cell lines, revealing that specific structural features correlate with increased cytotoxicity .

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps accelerate cyclization but risk decomposition. |

| Solvent (Acetic Acid) | 30–50 mL per mmol | Excess solvent reduces side reactions. |

| Reaction Time | 6–12 hours | Shorter times may leave unreacted intermediates. |

Advanced Consideration : Use continuous flow reactors for scalable synthesis (industrial relevance noted in ).

How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure Refinement : SHELXL software refines positional and thermal parameters, with R-factors < 0.05 for high accuracy .

Advanced Challenge : Disordered regions (e.g., furan or hydroxyphenyl groups) require twinned data refinement or DFT-based geometry optimization to resolve electron density ambiguities .

What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be interpreted?

Basic Research Question

- FT-IR : Confirms functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, O–H stretch at 3200–3500 cm⁻¹) .

- NMR : ¹H NMR shows pyrazole proton splitting (δ 3.5–4.5 ppm for dihydro protons) and furan aromatic signals (δ 6.2–7.8 ppm) .

Advanced Consideration : Contradictions in NOESY/ROESY data may arise from dynamic processes (e.g., ring puckering). Use variable-temperature NMR to distinguish static vs. dynamic disorder .

How do substituents on the pyrazole ring influence biological activity, and how can contradictory bioactivity data be reconciled?

Advanced Research Question

Case Study :

Q. Resolution Strategy :

Dose-Response Analysis : Determine if activity is concentration-dependent.

Target-Specific Assays : Use kinase inhibition assays (e.g., BRAF V600E mutants) to isolate mechanisms .

What computational methods are suitable for predicting interactions between this compound and biological targets?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., BRAF kinase). For 1-(3-furyl)-5-(4-hydroxyphenyl) derivatives, docking scores correlate with experimental IC₅₀ values (R² = 0.89) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .

Validation : Cross-reference with SCXRD-derived binding poses (e.g., hydrogen bonds with active-site residues) .

How can crystallographic data be leveraged to design derivatives with improved pharmacological properties?

Advanced Research Question

Key Geometric Parameters :

| Parameter | Value (Å/°) | Pharmacological Implication |

|---|---|---|

| Pyrazole Ring Puckering | Q₂ = 0.1772, φ = 317° | Planar rings enhance π-π stacking. |

| Dihedral Angles | 76.67° (aryl rings) | Adjust substituents for target steric complementarity. |

Q. Design Strategy :

- Introduce halogen substituents (e.g., –Cl, –Br) at the 4-position of the hydroxyphenyl group to enhance lipophilicity (logP optimization) .

What are the challenges in refining hydrogen-bonding networks in crystal structures of this compound?

Advanced Research Question

Common Issues :

- Disordered Hydrogen Atoms : Use riding models (SHELXL) with fixed C–H distances (0.95–1.00 Å) .

- Bifurcated H-Bonds : Identify using Hirshfeld surface analysis (e.g., C–H···O interactions along [010] crystal axis) .

Validation : Compare experimental H-bond lengths (2.2–2.5 Å) with DFT-optimized values (deviation < 0.1 Å) .

How do reaction intermediates impact the scalability of synthesis, and what mitigation strategies exist?

Advanced Research Question

Critical Intermediates :

Q. Mitigation :

- Automated Synthesis Platforms : Monitor pH and temperature in real-time to control intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.